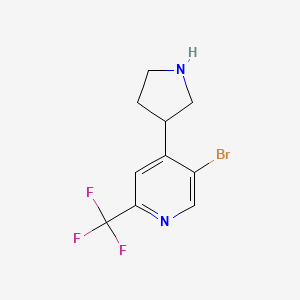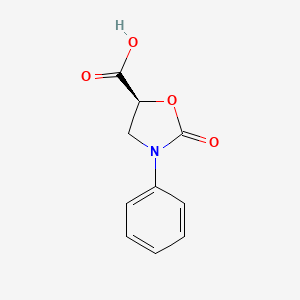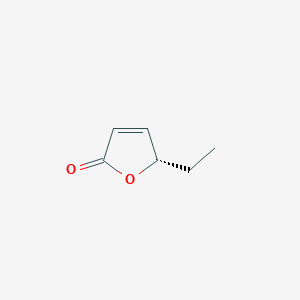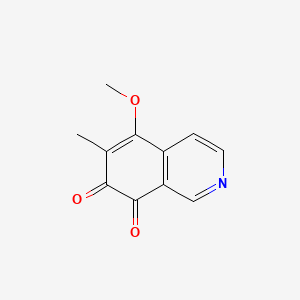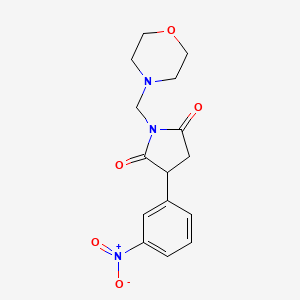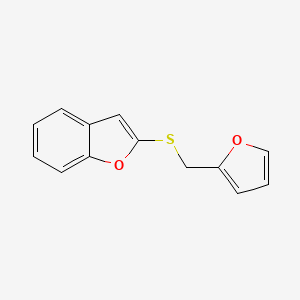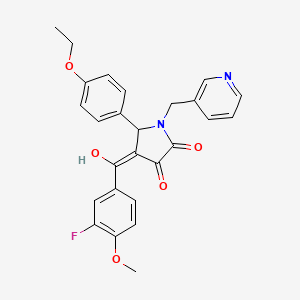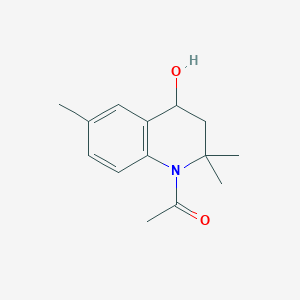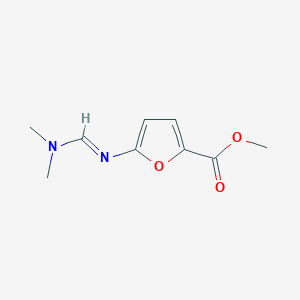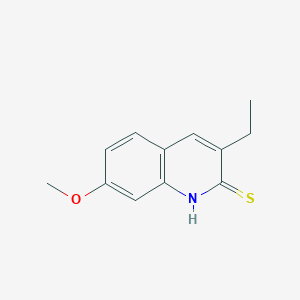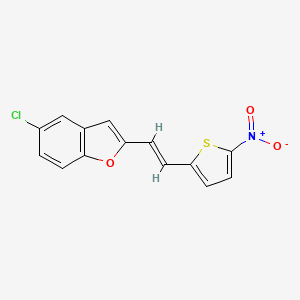
5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a nitrothiophene moiety in this compound further enhances its potential biological activities, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic compounds. The general steps include:
Preparation of Boron Reagents: The organoboron reagents are prepared, which are essential for the Suzuki–Miyaura coupling.
Coupling Reaction: The boron reagents are then coupled with the appropriate halogenated benzofuran derivative in the presence of a palladium catalyst.
Purification: The final product is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution of the chloro group can produce various substituted benzofuran compounds.
Aplicaciones Científicas De Investigación
5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran involves its interaction with various molecular targets and pathways. The nitrothiophene moiety is known to inhibit enzymes such as mycobacterial arylamine N-acetyltransferase, which is crucial in the metabolism of certain drugs . This inhibition can lead to the accumulation of toxic intermediates, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-(5-nitrothiophen-2-yl)-1H-benzimidazole: Shares the nitrothiophene moiety and exhibits similar biological activities.
5-(2-Aminopropyl)-2,3-dihydrobenzofuran: Another benzofuran derivative with notable biological activities.
Uniqueness
5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran is unique due to its combination of a benzofuran core with a nitrothiophene moiety, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various scientific research applications.
Propiedades
Fórmula molecular |
C14H8ClNO3S |
|---|---|
Peso molecular |
305.7 g/mol |
Nombre IUPAC |
5-chloro-2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]-1-benzofuran |
InChI |
InChI=1S/C14H8ClNO3S/c15-10-1-5-13-9(7-10)8-11(19-13)2-3-12-4-6-14(20-12)16(17)18/h1-8H/b3-2+ |
Clave InChI |
RUEQRVXYCGBAIV-NSCUHMNNSA-N |
SMILES isomérico |
C1=CC2=C(C=C1Cl)C=C(O2)/C=C/C3=CC=C(S3)[N+](=O)[O-] |
SMILES canónico |
C1=CC2=C(C=C1Cl)C=C(O2)C=CC3=CC=C(S3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


